D-galactonate
Description
Properties
Molecular Formula |
C6H11O7- |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4+,5-/m1/s1 |
InChI Key |
RGHNJXZEOKUKBD-MGCNEYSASA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Pathways in Bacteria
D-galactonate serves as a carbon source for several bacterial species, notably Escherichia coli. The metabolism of this compound is regulated by the transcriptional repressor DgoR, which binds to this compound and undergoes a conformational change to derepress the dgo operon, facilitating the utilization of this compound as a nutrient source. This regulatory mechanism highlights the importance of this compound in bacterial colonization and interaction with mammalian hosts .
Structural Insights and Binding Mechanism
Recent studies have provided detailed structural insights into how this compound interacts with DgoR. Using X-ray crystallography and molecular docking studies, researchers identified key amino acid residues involved in the binding pocket of DgoR that interact with this compound. The presence of divalent metal ions, such as zinc and magnesium, has been shown to be crucial for this interaction, suggesting that metal ions may facilitate the binding process .
Biotechnological Applications
This compound is also explored for its potential applications in biotechnology. Its metabolic pathway can be harnessed for bioconversion processes to produce valuable chemicals. For instance, D-galacturonate derived from plant pectin can be converted into various compounds, including keto-deoxy-L-galactonate, which has applications as a chelator and clarifier in food processing .
Case Study 1: This compound in Bacterial Metabolism
A study on the metabolic fingerprinting of bacterial communities highlighted the mutualistic interactions between Hafnia alvei and Bacillus aurantiacum when utilizing this compound as a substrate. This research emphasizes the role of this compound in supporting diverse microbial ecosystems and its potential for enhancing fermentation processes in food production .
Case Study 2: Thermal Stability of Enzymes
Research investigating the thermal stability of this compound dehydratase demonstrated that this enzyme retains significant activity at elevated temperatures (up to 40 °C for 60 minutes). This finding is crucial for industrial applications where enzyme stability under heat is required .
Comparison with Similar Compounds
L-Galactonate
- Structural Differences : L-Galactonate is the C5 epimer of D-galactonate, with hydroxyl groups in the L-configuration.
- Metabolic Roles: Acts as a precursor for L-ascorbic acid (vitamin C) synthesis via L-galactono-1,4-lactone . coli or fungi.
- Industrial Applications :
D-Galacturonate
- Structural Differences : D-Galacturonate is the uronic acid counterpart of this compound, with a carboxyl group at C6 instead of C1.
- Metabolic Roles :
- Industrial Applications :
Key Contrast : D-Galacturonate’s C6 carboxyl group enables distinct enzyme interactions and metabolic roles compared to this compound.
m-Galactarate (Mucic Acid)
- Structural Differences : A dicarboxylic acid with carboxyl groups at C1 and C4.
- Metabolic Roles :
- Industrial Applications :
Key Contrast: The dual carboxyl groups of m-galactarate restrict its dehydration to specialized enzymes, unlike monofunctional this compound dehydratases.
D-Gluconate
- Structural Differences : A C2 epimer of this compound, with hydroxyl groups in the D-glucose configuration.
- Metabolic Roles :
- Central intermediate in the Entner-Doudoroff pathway , yielding pyruvate and glyceraldehyde-3-phosphate.
- Industrial Applications :
- Widely used in food preservation, pharmaceuticals, and concrete retardants.
Key Contrast : D-Gluconate’s metabolic integration into the Entner-Doudoroff pathway highlights divergent catabolic roles compared to this compound.
Data Tables
Table 1: Kinetic Parameters of Dehydratases for this compound and Analogs
Table 2: Substrate Specificity of Key Enzymes
Research Findings and Industrial Relevance
- This compound in Biotechnology: Engineered E. coli strains expressing D-galactose dehydrogenase (e.g., TmAraDH from Thermotoga maritima) produce this compound for bio-based chemicals . Fungal this compound dehydratases are explored for KDGal production, a precursor for bioplastics .
- Regulatory Insights :
- DgoR’s metal-dependent binding to this compound offers a model for designing biosensors or metabolic engineering tools .
Preparation Methods
Procedure for Calcium Salt Conversion
Calcium this compound is treated with oxalic acid in boiling water to precipitate calcium oxalate, leaving this compound in solution. Key steps include:
-
Reactant Mixing : Equivalent molar amounts of calcium this compound and oxalic acid are combined in boiling water.
-
Precipitation : The mixture is vortexed for 3 minutes, forming a milky solution due to calcium oxalate precipitation.
-
Filtration : The solution is filtered through a 0.2 μm membrane to remove insoluble calcium oxalate.
-
Crystallization : The filtrate is cooled to 4°C for 15 minutes, prompting this compound crystallization.
-
Drying : Crystals are collected and dried overnight on filter paper at room temperature.
This method achieves high purity, as evidenced by structural analyses of the resulting compound. The use of oxalic acid ensures complete displacement of calcium ions, while controlled cooling facilitates efficient crystallization.
Enzymatic Hydrolysis of Pectic Substances
Although less directly documented for this compound, analogous methods for related sugar acids (e.g., D-galacturonic acid) suggest potential pathways. Patents describe enzymatic hydrolysis of pectin using pectinase to yield D-galacturonic acid, which could theoretically be adapted for this compound production.
Key Steps from Pectin to Sugar Acids
-
Substrate Preparation : Citrus pectin is suspended in water and treated with pectinase.
-
Hydrolysis : Enzymatic action breaks β-1,4-glycosidic bonds, releasing galacturonic acid monomers.
-
Neutralization : The acidic hydrolysate is partially neutralized with calcium carbonate to form insoluble calcium salts.
-
Crystallization : Double salts (e.g., sodium calcium galacturonate) are crystallized and purified.
While this method specifically targets D-galacturonic acid, substitution of substrate and enzymes could theoretically yield this compound. However, no direct evidence for this adaptation exists in the reviewed literature.
Microbial Production via Metabolic Engineering
Studies on Escherichia coli metabolism reveal that this compound is catabolized via the dgo operon, which includes genes encoding transporters and enzymes like DgoD (dehydratase) and DgoK (kinase). Although these pathways are degradative, reversing them could enable microbial synthesis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Purity Concerns in Acid Hydrolysis
Residual calcium ions or oxalic acid may persist post-crystallization. Recrystallization from aqueous ethanol (50% v/v) improves purity, as demonstrated in analogous protocols.
Q & A
Q. What are the primary metabolic pathways involving D-galactonate in microorganisms, and what experimental approaches are used to characterize them?
this compound is catabolized via the De Ley-Doudoroff (DD) pathway in bacteria (e.g., E. coli, A. vinelandii) and the non-phosphorylative fungal pathway (e.g., Aspergillus terreus). In bacteria, D-galactose is first oxidized to this compound via NAD(P)+-dependent dehydrogenase, then dehydrated to 2-keto-3-deoxy-D-galactonate (D-KDGal) by this compound dehydratase. D-KDGal is cleaved by aldolase into pyruvate and D-glyceraldehyde . Fungal pathways involve similar dehydration but use non-phosphorolytic aldolases. To validate these pathways, researchers employ enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation), LC-MS for intermediate identification , and gene knockout studies targeting operons like dgoRKADT .
Q. What analytical methods are recommended for quantifying this compound in biological samples, and why?
Quantification challenges arise due to co-elution with sugars like D-galactose in HPLC. A validated method involves hydroxamate derivatization :
- Acidify samples to pH 1.5–2.0 with HCl, boil to convert this compound to lactone.
- React with hydroxylamine-HCl/NaOH to form hydroxamic acid, then add FeCl₃ to produce a chromogen.
- Measure absorbance at 550 nm and compare to a standard curve . LC-MS is used for structural confirmation via [M-H]⁻ ions (m/z 195.05) .
Advanced Research Questions
Q. How do transcriptional regulators like DgoR modulate this compound metabolism in E. coli, and what structural insights explain their mechanism?
The dgoRKADT operon in E. coli is repressed by DgoR in the absence of this compound. Binding of this compound to DgoR’s divalent metal-containing pocket induces conformational changes, derepressing the operon. Structural studies (e.g., X-ray crystallography, EMSA) show that DgoR forms a dimer with a helix-turn-helix DNA-binding domain. Mutations in DgoR (e.g., truncations) abolish repression, leading to constitutive operon expression . Experimental validation includes GFP reporter assays under dgo promoters and competitive growth assays in this compound media .
Q. What experimental challenges arise when studying this compound transport mechanisms, and how are they addressed?
this compound’s low solubility (particularly as calcium salts) complicates in vitro studies. To prepare soluble sodium this compound:
- Precipitate calcium oxalate from Ca²⁺-D-galactonate using oxalic acid.
- Titrate with NaOH to pH 7, crystallize with ethanol, and confirm purity via ¹H-NMR . Structural studies of transporters like DgoT use cryo-EM or X-ray crystallography to resolve substrate-binding pockets. For example, DgoT’s outward-facing conformation occludes this compound within a substrate recognition site, requiring mutagenesis (e.g., E133Q) to trap intermediates .
Q. How do mutations in the dgo operon affect bacterial fitness in this compound environments?
Experimental evolution studies reveal that mutations in dgoR (e.g., nonsense/frameshift) relieve repression, enhancing growth rates in this compound media. Strains with dgoR-dgoD double mutations show 1.5× higher growth rates than wild-type, while dgoR-dgoD-dgoT triple mutants outperform both (p < 0.001). Fitness gains are specific to this compound; no advantage is observed in glucose or gluconate media .
Q. What are the context-dependent roles of this compound utilization in bacterial pathogenesis?
In Salmonella, this compound metabolism’s contribution to gut colonization varies across host models. Competitive indices (CIs) for ΔdgoK mutants (defective in this compound kinase) show reduced fitness in conventional mice but not in antibiotic-treated models, suggesting niche-specific reliance on this pathway. Parallel findings for uxaC (D-galacturonate) and idnD (L-idonate) mutants highlight the metabolic flexibility of pathogens .
Methodological Notes
- Pathway Analysis : Use KEGG modules (e.g., M00552 for De Ley-Doudoroff) to map this compound degradation .
- Genetic Tools : Employ E. coli Keio collection strains (e.g., ΔdgoR) for operon regulation studies .
- Structural Biology : Optimize crystallization conditions with 20% PEG 3350 and 0.2 M sodium citrate (pH 6.5) for DgoT .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
